molecular formula C5H14N2 B2561957 (S)-N1-Ethylpropane-1,2-diamine CAS No. 71754-71-7

(S)-N1-Ethylpropane-1,2-diamine

Cat. No.: B2561957
CAS No.: 71754-71-7
M. Wt: 102.181
InChI Key: RFWLRDUNLTZRIQ-YFKPBYRVSA-N
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Description

(S)-N1-Ethylpropane-1,2-diamine is an organic compound with the molecular formula C5H14N2. It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms. The (S)-enantiomer is the specific form of interest here. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

(S)-N1-Ethylpropane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of polymers and as a curing agent in epoxy resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-N1-Ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of 1-ethyl-2-nitropropane. This process typically uses hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reaction of 1-ethyl-2-chloropropane with ammonia or an amine under basic conditions to form the desired diamine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-N1-Ethylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Mechanism of Action

The mechanism of action of (S)-N1-Ethylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-N1-Ethylpropane-1,2-diamine: The enantiomer of (S)-N1-Ethylpropane-1,2-diamine, with similar chemical properties but different biological activities.

    N1-Ethylpropane-1,2-diamine: The racemic mixture containing both (S)- and ®-enantiomers.

    N1-Methylpropane-1,2-diamine: A structurally similar compound with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. This chiral specificity makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.

Properties

IUPAC Name

(2S)-1-N-ethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLRDUNLTZRIQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71754-71-7
Record name [(2S)-2-aminopropyl](ethyl)amine
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